![molecular formula C20H23N3O5S2 B298840 N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)
N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide is not fully understood. However, it is believed to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide has several biochemical and physiological effects. These include the induction of DNA damage, inhibition of cell proliferation, and activation of caspases (enzymes involved in apoptosis).
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide in lab experiments is its potent anticancer activity. However, one of the main limitations is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as an anticancer agent in animal models. Additionally, research could be conducted to investigate its potential applications in other areas, such as drug delivery or imaging.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide involves the reaction of 4-methoxyaniline with 2-oxo-2-(2-thietanyl)acetic acid to form the corresponding hydrazide. The hydrazide is then reacted with 4-(3-thietanyloxy)benzaldehyde to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the final product.
Scientific Research Applications
N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide |
---|---|
Molecular Formula |
C20H23N3O5S2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H23N3O5S2/c1-27-17-9-5-16(6-10-17)23(30(2,25)26)12-20(24)22-21-11-15-3-7-18(8-4-15)28-19-13-29-14-19/h3-11,19H,12-14H2,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
QARDQNCRGAMZMX-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.